Ferrugieudesmol
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Overview
Description
Ferrugieudesmol is a natural product found in Calocedrus formosana and Calocedrus macrolepis with data available.
Scientific Research Applications
Cancer Research
Research has identified the potential of Ferrugieudesmol in cancer treatment. Two new compounds, Ferrugicadinol and this compound, with a unique C35 terpene skeleton, were isolated from Calocedrus macrolepis. These compounds exhibited cytotoxicity against human oral epidermoid carcinoma KB cells, suggesting potential for cancer therapy (Hsieh et al., 2006).
Environmental Research
In environmental science, this compound is relevant in the context of ferruginous conditions, especially in understanding historical oceanic conditions. Studies indicate that ferruginous (iron-rich) conditions might have been dominant throughout much of Earth's history, impacting biogeochemical cycles, climate, and the biosphere (Poulton & Canfield, 2011).
Biomedical Engineering
In biomedical engineering, the influence of this compound-related compounds on biological structures is significant. For example, Loranthus ferrugineus, which contains related compounds, has shown potential in hypertension and gastrointestinal complaint management, influencing future therapeutic applications (Ameer et al., 2010).
Pharmacology
In pharmacology, the antidepressant and anxiolytic effects of amentoflavone isolated from Cnestis ferruginea, a plant related to this compound, have been studied. This research provides insights into the potential use of such compounds in the treatment of psychiatric disorders (Ishola et al., 2012).
Environmental Toxicology
The fish embryo toxicity test, an alternative to the acute fish test in environmental toxicology, is relevant for assessing the environmental impact of compounds like this compound. This method is increasingly used for hazard and risk assessment in environmental contexts (Embry et al., 2010).
Properties
Molecular Formula |
C35H54O2 |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
(4bS,8aS,10R)-10-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C35H54O2/c1-21(2)24-18-25-26(19-31-32(4,5)14-10-15-35(31,9)29(25)20-30(24)36)27-12-11-22(3)28-17-23(33(6,7)37)13-16-34(27,28)8/h18,20-21,23,26-28,31,36-37H,3,10-17,19H2,1-2,4-9H3/t23-,26+,27+,28+,31+,34+,35-/m1/s1 |
InChI Key |
QJDFWYBXQNDEJQ-RPABJFINSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)[C@@H]4CCC(=C)[C@H]5[C@]4(CC[C@H](C5)C(C)(C)O)C)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(CC3C2(CCCC3(C)C)C)C4CCC(=C)C5C4(CCC(C5)C(C)(C)O)C)O |
Synonyms |
ferrugieudesmol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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